molecular formula C9H7N3O3 B8466242 6-methyl-5-nitrophthalazin-1(2H)-one

6-methyl-5-nitrophthalazin-1(2H)-one

Cat. No.: B8466242
M. Wt: 205.17 g/mol
InChI Key: ACSGYCMYCJYVIZ-UHFFFAOYSA-N
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Description

6-Methyl-5-nitrophthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a nitro group at position 5 and a methyl group at position 6. This compound belongs to the nitrophthalazinone family, which is studied for applications in medicinal chemistry and materials science due to its reactive nitro group and aromatic structure.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

6-methyl-5-nitro-2H-phthalazin-1-one

InChI

InChI=1S/C9H7N3O3/c1-5-2-3-6-7(8(5)12(14)15)4-10-11-9(6)13/h2-4H,1H3,(H,11,13)

InChI Key

ACSGYCMYCJYVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NN=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and inferred physicochemical properties of 6-methyl-5-nitrophthalazin-1(2H)-one alongside similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties (Inferred/Reported)
6-Methyl-5-nitrophthalazin-1(2H)-one C₉H₇N₃O₃ 209.17 -NO₂ (5), -CH₃ (6) Higher lipophilicity vs. non-methylated analogs; potential stability in inert atmospheres
5-Nitrophthalazin-1(2H)-one C₈H₅N₃O₃ 191.14 -NO₂ (5) Storage: Room temperature, inert atmosphere; hazard H302 (harmful if swallowed)
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one C₁₈H₁₄N₂O 274.32 -C₆H₄CH₃ (4), -C≡CH (2) Crystal packing via C-H⋯O hydrogen bonds and π-π interactions (3.6990 Å spacing)
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 218.63 -Cl (5), -C₆H₅ (6) Synthesized via K₂CO₃-mediated alkylation in acetone; purified by TLC

Key Observations :

  • Nitro group positioning (e.g., at position 5) introduces strong electron-withdrawing effects, directing further substitutions to specific positions on the aromatic ring .
  • Crystal packing in substituted phthalazinones (e.g., ) is influenced by substituents, suggesting that 6-methyl-5-nitrophthalazin-1(2H)-one may exhibit distinct intermolecular interactions compared to analogs lacking the methyl group.

Challenges :

  • Steric hindrance from the methyl group at position 6 may slow reaction kinetics in substitution reactions compared to less hindered analogs.
  • The nitro group at position 5 could limit solubility in polar solvents, necessitating optimization of reaction media.

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